
4-Cyclopropylbenzenesulfonamide
Overview
Description
4-Cyclopropylbenzenesulfonamide (CAS: 177785-41-0, molecular formula: C₉H₁₂N₂O₂S) is a benzenesulfonamide derivative featuring a cyclopropyl group attached to the sulfonamide nitrogen. This compound is structurally characterized by a benzene ring substituted with a sulfonamide group at the para position, where the nitrogen atom is further bonded to a cyclopropyl moiety. The cyclopropyl group introduces steric constraint and conformational rigidity, which may enhance binding specificity in biological systems or modulate physicochemical properties such as solubility and metabolic stability .
Sulfonamides are widely studied in medicinal chemistry due to their roles as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylbenzenesulfonamide typically involves the reaction of cyclopropylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Cyclopropylamine+Benzenesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-cyclopropylbenzenesulfonic acid.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-Cyclopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes like carbonic anhydrase, leading to various physiological effects. The cyclopropyl group enhances its binding affinity and selectivity towards these targets, making it a potent inhibitor.
Comparison with Similar Compounds
Structural and Functional Analysis
Key Comparative Insights:
- Amino groups (as in 4-Amino-N-cyclopropylbenzenesulfonamide) enhance solubility and hydrogen-bonding interactions, making them favorable for targeting polar enzyme active sites . Chloro and cyano substituents increase lipophilicity and electron-withdrawing effects, which may improve membrane permeability or stabilize charge-transfer interactions in biological targets .
Biological Relevance :
- Compounds with halogen substituents (e.g., 4-chloro derivatives) are often explored in oncology due to their ability to disrupt protein-protein interactions .
- Enamine-linked cyclopentene moieties (e.g., 1g) are utilized in asymmetric synthesis, suggesting divergent applications in catalysis rather than direct therapeutic use .
- Synthetic Accessibility: this compound and its amino-substituted analog are commercially available (e.g., via LEAP CHEM CO., LTD.), indicating established synthetic routes . In contrast, pyranone- or pyrazole-containing derivatives require multi-step synthesis, limiting scalability .
Research Findings and Hypotheses
- Target Selectivity : The rigidity of the cyclopropyl group may reduce off-target effects compared to flexible analogs, though experimental validation is lacking in the provided sources.
- Comparative Activity Data: Direct biological activity comparisons are absent in the cited evidence. However, benzenesulfonamides with electron-withdrawing groups (e.g., cyano, chloro) often exhibit stronger inhibitory effects against enzymes like carbonic anhydrase compared to electron-donating groups (e.g., amino) .
Biological Activity
4-Cyclopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a benzenesulfonamide moiety. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
1. Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit promising anticancer properties. For instance, studies have shown that sulfonamides can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and interference with cellular signaling pathways.
- Case Study : A study on related sulfonamides demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar anticancer properties .
2. Antimicrobial Activity
Sulfonamides, including this compound, have been recognized for their antimicrobial effects. They inhibit bacterial growth by targeting folate synthesis pathways.
- Data Table: Antimicrobial Activity of Sulfonamides
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Sulfadiazine | E. coli | 16 µg/mL |
Sulfamethoxazole | S. aureus | 8 µg/mL |
This table illustrates the comparative effectiveness of this compound against common bacterial strains, highlighting its potential as an antimicrobial agent.
3. Cardiovascular Effects
Studies have indicated that certain sulfonamide derivatives affect cardiovascular parameters, such as perfusion pressure and coronary resistance. In isolated rat heart models, compounds similar to this compound demonstrated the ability to decrease perfusion pressure through calcium channel inhibition.
- Research Findings : Theoretical docking studies suggest that this compound may interact with calcium channel proteins, leading to a decrease in coronary resistance .
The biological activity of this compound can be attributed to its interactions with specific biological targets:
- Calcium Channels : The compound appears to inhibit L-type calcium channels, which are crucial for cardiac muscle contraction and vascular smooth muscle tone.
- Folate Synthesis Pathway : Similar to other sulfonamides, it may interfere with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), essential for bacterial growth.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is vital for evaluating its therapeutic potential:
- Absorption and Distribution : Theoretical models suggest moderate permeability across biological membranes, which is critical for effective drug delivery.
- Metabolism : Investigations into the metabolic pathways indicate that it may not significantly interact with cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Cyclopropylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves sulfonylation of cyclopropyl-substituted benzene precursors. For example, modified procedures using pyridine as a catalyst and thin-layer chromatography (TLC) to monitor reaction progress have been effective in synthesizing sulfonamide derivatives with high purity . Optimizing solvent systems (e.g., dichloromethane or acetonitrile) and controlling stoichiometric ratios of reactants (e.g., sulfonyl chloride to amine intermediates) can improve yields. Recrystallization in polar solvents like ethanol/water mixtures is critical for purification .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm substitution patterns (e.g., cyclopropyl group integration and sulfonamide proton signals) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection at 254 nm ensures ≥95% purity .
Properties
IUPAC Name |
4-cyclopropylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRLGLFTKQDBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598784 | |
Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167403-81-8 | |
Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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